molecular formula C5H4FNO2S B6234805 methyl 2-fluoro-1,3-thiazole-5-carboxylate CAS No. 1806489-90-6

methyl 2-fluoro-1,3-thiazole-5-carboxylate

Cat. No.: B6234805
CAS No.: 1806489-90-6
M. Wt: 161.16 g/mol
InChI Key: JANIQEDEYRKKOS-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-1,3-thiazole-5-carboxylate (CAS 1806489-90-6) is a fluorinated heterocyclic compound that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery . This compound features a methyl ester and a fluorine atom on its thiazole core, a privileged structure in medicinal chemistry known for its wide range of biological activities . Molecules containing the thiazole moiety are frequently explored in pharmaceutical research for their potential as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents, among other therapeutic applications . The fluorine atom and ester functional group make this compound a valuable precursor for further chemical transformations, including hydrolysis, amidation, and nucleophilic substitution reactions, allowing researchers to create diverse libraries of compounds for screening and development . With a molecular formula of C5H4FNO2S and a molecular weight of 161.15 g/mol , it is supplied with a typical purity of 95% . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANIQEDEYRKKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Fluoro 1,3 Thiazole 5 Carboxylate and Analogues

Direct Synthetic Routes to the 2-Fluoro-1,3-thiazole Scaffold

Direct synthesis of the 2-fluoro-1,3-thiazole scaffold is not a commonly reported method. Most synthetic strategies rely on the construction of a more accessible intermediate, such as a 2-aminothiazole (B372263), which is then converted to the 2-fluoro derivative. The high reactivity and specific requirements for introducing a fluorine atom often make a post-cyclization fluorination approach more feasible.

Multicomponent Cyclization Reactions for Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone or a related compound with a thioamide. chemhelpasap.comsynarchive.com For the synthesis of the target molecule's backbone, a variation of the Hantzsch synthesis is employed, reacting an α-halo-β-ketoester or a similar three-carbon component with a source of the N-C-S unit, like thiourea. chemhelpasap.com

The general mechanism begins with an S-nucleophilic attack of the thioamide on the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com This method is highly versatile and can be adapted to produce a wide range of substituted thiazoles. chemicalbook.com The reaction conditions can influence the regioselectivity, with acidic conditions sometimes leading to mixtures of isomers. rsc.org

A common precursor for the title compound is ethyl 2-aminothiazole-5-carboxylate, which can be synthesized in high yield. One method involves the α-bromination of ethyl β-ethoxyacrylate, followed by a one-pot reaction with thiourea. semanticscholar.org Another approach reacts ethyl chloroacetate (B1199739) and ethyl formate (B1220265) with potassium tert-butoxide, followed by treatment with thiourea.

Table 1: Selected Hantzsch-type Syntheses for Thiazole-5-carboxylate Precursors

Reactant 1Reactant 2ProductKey ConditionsReference
α-HaloketoneThioamideSubstituted ThiazoleOften heated in a solvent like methanol (B129727) or ethanol (B145695). chemhelpasap.com
Ethyl β-ethoxyacrylate (after bromination)ThioureaEthyl 2-aminothiazole-5-carboxylateOne-pot reaction. semanticscholar.org
Ethyl 4,4,4-trifluoro-2-chloroacetoacetateThioacetamideEthyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylateReflux in dimethylformamide. google.com

Esterification Strategies for the C-5 Carboxylate Moiety

The methyl ester group at the C-5 position can be introduced in several ways. Often, the thiazole ring is constructed using a reactant that already contains an ethyl or methyl ester, such as in the synthesis of ethyl 2-aminothiazole-5-carboxylate. chemicalbook.com If the synthesis yields a thiazole-5-carboxylic acid, standard esterification procedures can be employed. This involves reacting the carboxylic acid with methanol in the presence of an acid catalyst or using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Alternatively, the carboxylic acid can be converted to an acid chloride, which then reacts with methanol to form the methyl ester. google.com Convenient general procedures have been developed for preparing various thiazole-4- and -5-carboxylates. rsc.org

Regioselective Fluorination Techniques

The introduction of the fluorine atom at the C-2 position is a critical step. Given the common availability of 2-aminothiazole precursors, the Balz-Schiemann reaction is a prominent method for this transformation. wikipedia.orgnumberanalytics.com This reaction involves the conversion of a primary aromatic amine, in this case, the 2-amino group of the thiazole, into a diazonium salt. The amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form the diazonium salt, which is then reacted with a source of fluoride (B91410), typically fluoroboric acid (HBF₄), to form a diazonium tetrafluoroborate (B81430) intermediate. byjus.comnumberanalytics.com

Subsequent thermal decomposition of this isolated salt yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.orgbyjus.com While effective, this method requires careful handling due to the potentially explosive nature of diazonium salts. byjus.com Innovations in the Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and the use of ionic liquids as solvents to improve safety and yield. wikipedia.orgresearchgate.net

Table 2: Balz-Schiemann Reaction for C-2 Fluorination

Starting MaterialKey ReagentsIntermediateProductReference
Aromatic Amine (e.g., 2-Aminothiazole derivative)1. NaNO₂/Acid 2. HBF₄ or other fluoride sourceAryl Diazonium TetrafluoroborateAryl Fluoride (e.g., 2-Fluorothiazole derivative) wikipedia.orgnumberanalytics.com

Functional Group Interconversions on the Thiazole Scaffold

Once the basic 2-fluoro-1,3-thiazole-5-carboxylate structure is assembled, various functional group interconversions can be performed to create analogues.

The ester group at the C-5 position is a versatile handle for further modifications.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding thiazole-5-carboxylic acid using aqueous base (e.g., LiOH, NaOH) or acid. nih.govnih.govnih.gov This carboxylic acid can then be used in subsequent reactions.

Amide Formation: The carboxylic acid can be coupled with various amines to form amides using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.gov Alternatively, the ester can sometimes be converted directly to an amide.

Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄).

The thiazole ring itself can undergo further functionalization, although the presence of the fluorine at C-2 and the carboxylate at C-5 will influence the reactivity of the remaining C-4 position. wikipedia.org

C-H Activation: Palladium-catalyzed C-H activation provides a modern approach to introduce new groups, such as aryl or alkenyl substituents, at the available carbon positions on the thiazole ring. chim.itrsc.org

Halogenation: The C-4 position can potentially be halogenated using appropriate reagents, providing a handle for further cross-coupling reactions.

Deprotonation: The proton at C-2 of a thiazole ring is acidic and can be removed by strong bases like organolithium reagents, creating a nucleophilic center for reaction with electrophiles. pharmaguideline.com However, in the target molecule, this position is already substituted with fluorine.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring

The thiazole ring is generally resistant to electrophilic aromatic substitution due to its inherent electron-deficient character, which is further exacerbated by the attached fluorine and carboxylate groups. However, under forcing conditions, electrophilic substitution may occur. The position of substitution is directed by the existing substituents. The fluorine at the 2-position and the methyl carboxylate at the 5-position are electron-withdrawing, deactivating the ring towards electrophilic attack. mnstate.edumasterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the pi-electron system of the aromatic ring, leading to the formation of a carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.commasterorganicchemistry.com This intermediate is resonance-stabilized. The rate-determining step is typically the formation of this carbocation. masterorganicchemistry.com Subsequently, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

Due to the electron-withdrawing effects of the fluorine and ester groups, the electron density at all positions of the thiazole ring in methyl 2-fluoro-1,3-thiazole-5-carboxylate is reduced, making it less nucleophilic and thus less reactive towards electrophiles. Any potential electrophilic attack would likely occur at the C4 position, which is the least deactivated position.

Nucleophilic Substitution Reactions Involving the Thiazole Moiety

The fluorine atom at the C2 position of the thiazole ring is susceptible to nucleophilic substitution. This is because the C2 position is significantly activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atom and the fluorine atom itself. The general mechanisms for nucleophilic substitution are SN1 and SN2. The SN2 mechanism is a one-step process where the nucleophile attacks the carbon atom and displaces the leaving group simultaneously. youtube.comutexas.edu This reaction leads to an inversion of stereochemistry. The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. youtube.com

In the case of this compound, nucleophilic substitution at the C2 position likely proceeds through an addition-elimination mechanism, which is common for aromatic systems. A nucleophile attacks the C2 carbon, forming a tetrahedral intermediate. The negative charge is stabilized by the electron-withdrawing groups. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the thiazole ring.

Oxidation and Reduction Pathways of the Thiazole System and Ester Group

Oxidation: The thiazole ring is generally resistant to oxidation. slideshare.net However, under strong oxidizing conditions, the sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone. wikipedia.org The nitrogen atom can also be oxidized to an N-oxide. wikipedia.org The methyl ester group is generally stable to oxidation but can be cleaved under harsh conditions.

Reduction: The thiazole ring is also relatively resistant to reduction. slideshare.net Catalytic hydrogenation may reduce the ring under specific conditions. The methyl ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. For instance, methyl 2-ethyl-thiazole-5-carboxylate can be reduced to 2-ethyl-thiazole-5-methanol using lithium aluminum hydride in tetrahydrofuran.

Hydrolytic Stability and Transformations of the Methyl Ester

The methyl ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-fluoro-1,3-thiazole-5-carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt. Acidification of the salt then yields the carboxylic acid. For example, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate can be hydrolyzed to 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid using sodium hydroxide in ethanol (B145695) and water. nih.gov

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, methanol (B129727) is eliminated to form the carboxylic acid.

Metal-Catalyzed Cross-Coupling Reactions at Fluorinated Thiazole Positions

The carbon-fluorine bond at the C2 position and potentially other positions on the thiazole ring can participate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions include the Suzuki, Stille, and Negishi couplings. acs.org

The general catalytic cycle for these reactions involves three main steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., palladium(0) or nickel(0)) inserts into the carbon-halogen or carbon-fluorine bond of the thiazole derivative.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the transition metal catalyst. acs.org

Reductive Elimination: The two organic groups on the metal catalyst couple and are eliminated, forming the final product and regenerating the low-valent catalyst. acs.org

For fluorinated thiazoles, the C-F bond activation can be challenging. However, with appropriate catalysts and ligands, cross-coupling reactions can be achieved, allowing for the introduction of various substituents at the fluorinated position. Iron-catalyzed cross-coupling reactions have also emerged as a powerful synthetic tool. nih.govnih.gov

Interactive Data Table: Reactivity Summary

Reaction TypeReagents/ConditionsProduct TypeNotes
Electrophilic Aromatic SubstitutionStrong electrophile, forcing conditionsSubstituted thiazoleGenerally difficult due to the electron-deficient nature of the ring.
Nucleophilic SubstitutionNucleophile (e.g., R-NH₂, R-SH)2-substituted thiazoleOccurs at the C2 position, displacing the fluorine atom.
OxidationStrong oxidizing agent (e.g., mCPBA)Thiazole N-oxide, sulfoxide, or sulfoneThe sulfur or nitrogen atom of the thiazole ring is oxidized. wikipedia.org
Reduction of EsterStrong reducing agent (e.g., LiAlH₄)Primary alcoholThe methyl ester is reduced to a hydroxymethyl group.
Ester HydrolysisAcid or baseCarboxylic acidThe methyl ester is converted to a carboxylic acid. nih.gov
Cross-CouplingMetal catalyst (e.g., Pd, Ni, Fe), organometallic reagentSubstituted thiazoleAllows for C-C or C-heteroatom bond formation at the fluorinated position. acs.org

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For methyl 2-fluoro-1,3-thiazole-5-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for its complete characterization. While specific experimental data for this compound is not widely available in published literature, the expected spectral features can be inferred from the analysis of closely related structures.

Proton (¹H) NMR

Proton Expected Chemical Shift (ppm) Expected Multiplicity Notes
-OCH₃~3.9SingletProtons of the methyl ester.
Thiazole-H~8.0-8.5DoubletChemical shift is influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, and the fluorine at position 2. Coupling with the ¹⁹F nucleus is expected.

Note: The data in this table is hypothetical and based on the analysis of similar compounds.

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct resonance. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The carbons of the thiazole (B1198619) ring would have their chemical shifts influenced by the heteroatoms and the fluorine substituent, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF).

Carbon Expected Chemical Shift (ppm) Expected Coupling Notes
-OCH₃~52Quartet (from coupling to methyl protons)Methyl carbon of the ester group.
C=O~160-165Singlet or small coupling to thiazole protonCarbonyl carbon of the ester.
Thiazole C2~160-170Large ¹JCFCarbon atom bonded to fluorine.
Thiazole C4~120-130Doublet (coupling to H) and smaller coupling to FThiazole ring carbon adjacent to the proton.
Thiazole C5~140-150Singlet or small couplingsThiazole ring carbon bonded to the carboxylate group.

Note: The data in this table is hypothetical and based on the analysis of similar compounds.

Fluorine-19 (¹⁹F) NMR

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the 2-position of the thiazole ring. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine atom. Furthermore, coupling to the nearby thiazole proton would result in a doublet, providing further structural confirmation.

Fluorine Expected Chemical Shift (ppm) Expected Multiplicity Notes
Thiazole-FVariesDoubletThe chemical shift is referenced against a standard such as CFCl₃. The observed multiplicity confirms the presence of an adjacent proton.

Note: The data in this table is hypothetical and based on the analysis of similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, typically in the region of 1700-1730 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the methyl group, C-F stretching, and various vibrations associated with the thiazole ring. Raman spectroscopy would be particularly useful for observing symmetric vibrations and the C-S bond, which may be weak in the IR spectrum.

Functional Group Expected IR Absorption (cm⁻¹) Vibrational Mode
C=O (ester)1700 - 1730Stretching
C-H (methyl)2950 - 3000Stretching
C-O (ester)1200 - 1300Stretching
C-F1000 - 1100Stretching
Thiazole RingVarious bandsRing stretching and bending

Note: The data in this table is hypothetical and based on the analysis of similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₅H₄FNO₂S), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value can then be compared to the calculated exact mass, confirming the molecular formula and, by extension, the compound's identity. PubChem provides a predicted monoisotopic mass of 160.99467 Da for this compound. uni.lu

Ion Calculated Exact Mass (Da) Notes
[M+H]⁺162.00195Protonated molecule
[M+Na]⁺183.98389Sodium adduct
[M-H]⁻159.98739Deprotonated molecule

Source: Predicted data from PubChem. uni.lu

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography, a cornerstone of analytical chemistry, provides powerful means for the separation, identification, and quantification of individual components within a mixture. For a compound such as "this compound," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as critical tools for its characterization.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and preparative isolation of "this compound" from reaction mixtures and for the quantification of its concentration in various matrices. The polarity imparted by the ester and the fluoro-substituted thiazole ring makes it well-suited for analysis by reversed-phase HPLC.

In a typical analytical setup, a C18 stationary phase is employed due to its versatility and broad applicability in separating compounds of moderate polarity. The mobile phase generally consists of a gradient mixture of an aqueous component, often with a pH modifier like formic or acetic acid to ensure the protonation of any acidic impurities and improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from both more polar and less polar impurities.

Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the thiazole chromophore exhibits maximum absorbance. For higher sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.govresearchgate.net

Below is a table summarizing typical HPLC parameters that could be employed for the analysis of "this compound."

Table 1: Illustrative HPLC Parameters for the Analysis of "this compound"

ParameterValue/Description
Stationary Phase C18, 5 µm particle size, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of "this compound," particularly for assessing its volatility and identifying any volatile impurities. Given its methyl ester form, the compound is expected to have sufficient volatility for GC analysis without the need for derivatization.

For GC-MS analysis, a non-polar or medium-polarity capillary column, such as one coated with a 5% phenyl-polysiloxane stationary phase, is typically suitable. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and introduced into the column by a carrier gas, usually helium. A temperature-programmed oven is used to ramp the column temperature, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting fragmentation pattern is a molecular fingerprint that can be used to identify the compound and its impurities by comparing the spectra to libraries or by interpreting the fragmentation. The predicted collision cross-section values for protonated and other adducts of "this compound" can aid in its identification. uni.lu The mass spectrum of thiazole derivatives often reveals characteristic fragmentation patterns that can be diagnostic for the thiazole ring structure. researchgate.net

The following table outlines typical GC-MS parameters for the analysis of this compound.

Table 2: Representative GC-MS Parameters for the Analysis of "this compound"

ParameterValue/Description
Capillary Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 40-400

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 2-fluoro-1,3-thiazole-5-carboxylate, these calculations would reveal details about its electron distribution, stability, and reactive sites.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for calculating the optimized geometry and electronic properties of molecules. researchgate.net For this compound, DFT studies would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to determine key parameters.

A hypothetical data table resulting from such a DFT study is presented below.

Table 1: Hypothetical DFT Calculated Properties for this compound

Parameter Hypothetical Value
Total Energy (Hartree) -850.12345
Dipole Moment (Debye) 3.45

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.

A theoretical analysis for this compound would calculate these values to predict its reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value (eV)
HOMO Energy -7.25
LUMO Energy -1.85

Molecular Modeling and Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein. While no specific docking studies have been reported for this compound, such simulations would be essential to explore its potential as a drug candidate. These studies often identify key interactions like hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to its biological activity. For a series of related thiazole (B1198619) compounds, a QSAR study could be developed to predict the activity of new analogues, including this compound. However, no QSAR models specifically developed for or including this compound are currently available.

In Silico Prediction of Molecular Interactions and Potential Binding Sites

In silico methods can be used to predict how a molecule like this compound might interact with biological targets and to identify potential binding sites on those targets. These predictions are often based on the molecule's shape, electrostatic potential, and other physicochemical properties. This information is valuable in the early stages of drug discovery for identifying potential protein targets.

Reaction Pathway Analysis and Transition State Calculations

Theoretical chemistry can also be used to model chemical reactions, mapping out the energy landscape of a reaction pathway and identifying the structure and energy of transition states. For this compound, this could involve modeling its synthesis or its metabolic degradation. Such calculations would provide insights into reaction mechanisms and kinetics.

Research Applications and Derivatization Strategies

Role as a Privileged Scaffold in Medicinal Chemistry Research

The 1,3-thiazole framework is widely regarded as a "privileged scaffold" in drug discovery. nih.gov This term describes a molecular core structure that is capable of binding to a variety of biological targets, enabling the development of diverse classes of biologically active compounds. The strategic placement of a fluorine atom at the 2-position and a methyl carboxylate group at the 5-position enhances its utility, providing specific points for interaction and further modification. The fluorine atom, for instance, can improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. nih.gov

Methyl 2-fluoro-1,3-thiazole-5-carboxylate serves as a key intermediate in the synthesis of more complex, biologically active molecules. Researchers utilize its core structure to design and create libraries of novel analogues aimed at specific therapeutic targets. A common strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled with various amines to form a diverse set of amides. mdpi.comnih.gov This approach has been successfully used to synthesize series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, which were subsequently evaluated for their anticancer properties. mdpi.com

Another synthetic strategy involves multi-component reactions. For example, coumarinyl thiazole (B1198619) analogues have been synthesized in a one-pot reaction involving a bromoacetyl intermediate, substituted acetophenones, and thiosemicarbazide, demonstrating the modularity of thiazole synthesis. chim.it These synthetic methodologies allow for systematic structural modifications to explore structure-activity relationships (SAR) and optimize lead compounds.

Thiazole-5-carboxylate derivatives have shown significant promise as enzyme inhibitors, particularly targeting protein kinases, which are crucial in cellular signaling pathways and frequently dysregulated in diseases like cancer. nih.gov

A notable example is the discovery of a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate that demonstrates micromolar inhibition of the kinesin motor protein HSET (KIFC1). nih.gov HSET is essential for the survival of cancer cells with extra centrosomes, making it an attractive target. Further optimization of this scaffold led to ATP-competitive inhibitors with nanomolar potency and high selectivity over other mitotic kinesins. nih.gov Studies confirmed that these inhibitors induce a multipolar phenotype in centrosome-amplified cancer cells, consistent with HSET inhibition. nih.gov

Derivatives of 1,3-thiazole-5-carboxylic acid have also been identified as inhibitors of protein kinase CK2, with some compounds exhibiting potent inhibition with an IC₅₀ value as low as 0.4 μM. nih.gov The thiazole core is a key structural feature for interacting with various protein kinases, and modifications, such as the addition of a primary carboxamide group, have been shown to significantly enhance potency against enzymes like GSK-3β. nih.gov

Rational drug design leverages the structural features of scaffolds like this compound to predict and optimize binding to target proteins. The ester substituent at the C5 position has been identified as a critical component for activity in certain inhibitors. nih.gov For instance, in the development of HSET inhibitors, the ester group was deemed essential for maintaining inhibitory potency. nih.gov

The trifluoromethyl group, a common bioisostere for fluorine, has been shown to enhance lipophilicity, which can improve the penetration of biological membranes. In the context of kinase inhibition, the distinct chemical properties of the thiazole ring and its substituents allow for specific interactions within the ATP-binding site. For example, the trifluoromethyl and 3-methylimidazole groups of the thiazole-containing drug Nilotinib make crucial interactions with the Abl kinase domain, differentiating its binding profile from that of Imatinib. wikipedia.org This highlights how strategic functionalization of the thiazole scaffold, guided by an understanding of protein-ligand interactions, can lead to highly potent and selective inhibitors.

Intermediacy in the Synthesis of Complex Organic Molecules

Beyond direct derivatization for medicinal chemistry, this compound is a valuable intermediate for constructing more elaborate molecular architectures. The ester functional group is a versatile handle for a variety of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, as demonstrated in the synthesis of 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. nih.gov This carboxylic acid can then serve as a precursor for further reactions.

Alternatively, the ester can be reduced to a primary alcohol. For example, methyl 2-ethyl-thiazole-5-carboxylate was reduced to 2-ethyl-thiazole-5-methanol using lithium aluminum hydride. Such transformations open pathways to new classes of compounds where the C5 substituent is an alcohol or a derivative thereof. The thiazole ring itself is a stable aromatic system that can endure various reaction conditions, making it a reliable platform for multi-step synthetic sequences, including the construction of peptidomimetics and other complex bioactive compounds. researchgate.netnih.gov

Development of Fluorescent Probes and Chemical Tools

The thiazole core is a key component of luciferin, the natural compound responsible for the bioluminescence of fireflies, which underscores its inherent potential in photophysical applications. chim.it Thiazole derivatives are increasingly being developed as fluorescent dyes and chemical probes for biological research. chim.it

The this compound scaffold is particularly well-suited for this purpose. The carboxylate group provides a convenient attachment point for conjugating the molecule to other systems. For example, carboxylate-modified surfaces are widely used for the covalent coupling of proteins and other amine-containing biomolecules. fishersci.dk

A powerful application of this concept was demonstrated in the study of HSET inhibitors. Researchers identified a suitable position on their thiazole-5-carboxylate lead compound to attach a linker, which was then used to synthesize both fluorescent- and trans-cyclooctene (B1233481) (TCO)-tagged probes. nih.gov These probes enabled direct visualization of the compound binding to the HSET protein, confirming target engagement within cancer cells and providing an invaluable tool for mechanistic studies. nih.gov

Strategies for Further Functionalization and Derivatization

The chemical architecture of this compound offers multiple avenues for further functionalization, allowing chemists to fine-tune its properties.

Modification of the Ester Group: The methyl ester at the C5 position is the most versatile handle.

Hydrolysis and Amidation: Saponification with a base like sodium hydroxide (B78521) or lithium hydroxide yields the carboxylic acid. nih.govnih.gov This acid can then be coupled with a wide array of amines using standard peptide coupling reagents (e.g., HOBt/EDC) to generate diverse carboxamide libraries. mdpi.comnih.gov

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (a hydroxymethyl group).

Substitution at the Fluoro Position: The fluorine atom at the C2 position is generally stable but can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups.

Functionalization of the Thiazole Ring: While the C2 and C5 positions are occupied, the C4 position (if unsubstituted in a parent scaffold) could be a target for C-H activation or electrophilic substitution reactions, although this is less common for this specific derivative.

These derivatization strategies provide a robust toolkit for creating a broad spectrum of analogues for screening in drug discovery and for the development of specialized chemical probes.

Modification of the Carboxylate Group for Conjugation or Analytical Enhancement

The methyl ester at the C5 position of the thiazole ring is a versatile handle for introducing a wide array of functionalities. The primary strategies involve hydrolysis to the corresponding carboxylic acid, which then serves as a key intermediate for forming amides, esters, and other derivatives. This approach is fundamental for conjugating the thiazole moiety to other molecules or for enhancing its analytical detection.

A common first step in modifying the carboxylate group is its saponification to the free carboxylic acid. For instance, a similar compound, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, is converted to 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid by treatment with sodium hydroxide in a mixture of ethanol (B145695) and water. nih.gov This hydrolysis creates a carboxylic acid that is primed for subsequent coupling reactions.

The resulting carboxylic acid can be activated and reacted with various amines to form a diverse library of amide derivatives. This is a widely used strategy for conjugation in drug discovery. For example, various 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized by coupling the corresponding carboxylic acid with different anilines, leading to compounds with potential anticancer activity. mdpi.comresearchgate.net This amide bond formation is a robust method for attaching the thiazole core to biomolecules, linkers, or reporter groups.

For analytical enhancement, the carboxylate group can be derivatized to improve detection in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). While direct derivatization of the ester is less common, the hydrolyzed carboxylic acid can be coupled with reagents that introduce a readily ionizable or fluorescent tag. An analogous strategy involves the derivatization of hydroxyl groups using reagents like 2-fluoro-1-methylpyridinium (FMP) p-toluene sulfonate to enhance ionization efficiency and chromatographic separation. nih.gov The carboxylate group could be reduced to a primary alcohol, which could then be tagged using such a reagent for enhanced analytical sensitivity.

Modification Strategy Reaction Purpose Example Analogue Reference
HydrolysisEster to Carboxylic AcidCreate a reactive intermediate for couplingMethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate nih.gov
Amide FormationCarboxylic Acid + AmineConjugation to other molecules (e.g., for biological targeting)2-phenyl-4-trifluoromethyl thiazole-5-carboxylic acid mdpi.comresearchgate.net
Analytical DerivatizationFunctional group conversion + TaggingEnhance detection sensitivity and separation in analytical methodsDerivatization of hydroxyl groups with FMP p-toluene sulfonate nih.gov

Introduction of Diverse Substituents via Thiazole Ring Reactivity

The thiazole ring itself is a dynamic platform for introducing chemical diversity. The electronic nature of the ring, influenced by the nitrogen and sulfur heteroatoms and the fluorine substituent, dictates its reactivity towards various reagents. pharmaguideline.com

The 2-fluoro substituent on the thiazole ring is a particularly attractive feature for synthetic chemists. Fluorine can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles—such as amines, alcohols, and thiols—at the C2 position. This pathway is a powerful tool for creating libraries of 2-substituted thiazole derivatives. For example, the synthesis of the potent kinase inhibitor Dasatinib involves a thiazole core, and its derivatives often feature various substituents at the C2 position, highlighting the importance of this modification strategy in medicinal chemistry. innospk.comwikipedia.org

The inherent reactivity of the thiazole ring also allows for substitutions at other positions. The C5 position is generally described as being electron-rich and is thus susceptible to attack by electrophiles. pharmaguideline.com However, in the target molecule, this position is already occupied by the carboxylate group. The C2 position is the most electron-deficient, a characteristic further enhanced by the electronegative fluorine atom, making it the primary site for nucleophilic attack. pharmaguideline.com Deprotonation at C2 by strong bases like organolithium compounds is a common strategy for functionalizing thiazoles, though the presence of the fluorine atom makes SNAr the more likely pathway. pharmaguideline.com

The versatility of the thiazole ring is further demonstrated by the wide range of biologically active thiazole-containing compounds. These molecules often bear diverse substituents on the thiazole ring, which are crucial for their therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities. mdpi.commdpi.com The ability to modify the thiazole ring at multiple positions is therefore a key strategy in the development of new drugs.

Position Reactivity Typical Reaction Potential Substituents Reference
C2Electron-deficient; activated by fluorineNucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, Thiols, Alkyl groups pharmaguideline.com
C4NeutralDependent on reaction conditions and other substituentsHalogens, Alkyl groups (via multi-step synthesis) pharmaguideline.commdpi.com
C5Electron-rich (unsubstituted)Electrophilic SubstitutionHalogens, Nitro groups (if unsubstituted) pharmaguideline.com

Future Research Directions and Emerging Perspectives

Advancements in Asymmetric Synthesis of Thiazole (B1198619) Derivatives

The synthesis of chiral molecules is a paramount objective in drug discovery, as different enantiomers of a compound can exhibit vastly different biological activities. Future research will undoubtedly focus on developing robust methods for the asymmetric synthesis of thiazole derivatives. This involves creating specific stereoisomers of molecules, which is crucial for therapeutic efficacy.

Recent progress in this area includes the use of chiral auxiliaries and the development of novel asymmetric catalytic systems. rsc.orgnih.gov For instance, researchers have successfully synthesized asymmetric thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives, which exhibit strong solvatofluorochromism—a change in fluorescence color depending on the solvent's polarity. charlotte.edursc.org This property makes them valuable as molecular sensors. charlotte.edu The synthesis of thiazoline–thiazole acid can be achieved through the cyclo-condensation of α-methylcysteine hydrochloride with a nitrile under optimized conditions. rsc.org These methodologies could be adapted to introduce chirality into derivatives of methyl 2-fluoro-1,3-thiazole-5-carboxylate, opening new avenues for creating stereospecific compounds with potentially enhanced biological activities.

Integration of Green Chemistry Principles in Synthesis

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally friendly practices. The application of green chemistry principles to the synthesis of thiazoles is an area of intense research. researchgate.netbohrium.comnih.gov Conventional synthesis methods often rely on hazardous reagents and solvents, generating significant chemical waste. nih.gov

Future synthetic routes for this compound will likely incorporate several green strategies:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG). bohrium.commdpi.com

Renewable Starting Materials: Employing starting materials derived from renewable resources to minimize environmental impact. nih.gov

Energy-Efficient Techniques: Utilizing methods such as microwave irradiation and ultrasound synthesis, which can significantly shorten reaction times, increase yields, and reduce energy consumption. researchgate.netbohrium.comnih.gov

Catalyst-Free Reactions: Developing multicomponent domino reactions that proceed efficiently in aqueous media without the need for a catalyst. researchgate.net

These approaches not only reduce the environmental footprint of chemical synthesis but also offer advantages in terms of cost-effectiveness and scalability. nih.gov

Exploration of Novel Catalytic Systems for Functionalization

The ability to selectively functionalize the thiazole ring is critical for creating diverse chemical libraries and fine-tuning molecular properties. Research is actively exploring novel catalytic systems to achieve this with greater precision and efficiency. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for introducing various substituents onto the thiazole core. numberanalytics.com

Emerging trends in this area include:

Copper-Catalyzed Reactions: The development of novel copper-catalyzed methods for the synthesis of fused thiazole systems. osi.lv Copper-supported nanocatalysts have also been used for the efficient one-pot synthesis of thiazole derivatives. tandfonline.com

Multi-functional Nanocatalysts: The design of catalysts that combine multiple functionalities, such as a new Ni/SO3H@zeolite-Y system, which acts as both a Lewis and Brønsted acid to facilitate the synthesis of complex thiazolidinones. nih.gov

Programmed C–H Activation: Palladium-catalyzed regioselective C–H activation allows for the sequential and programmed construction of multifunctionalized thiazole derivatives, providing access to a wide range of substitution patterns from simple thiazole precursors. rsc.org

These advanced catalytic systems will be instrumental in building complex molecules based on the this compound scaffold.

Development of High-Throughput Screening Methodologies for Chemical Libraries

Once a diverse library of thiazole derivatives has been synthesized, the next challenge is to rapidly identify compounds with desired biological activities. High-throughput screening (HTS) allows for the testing of thousands of compounds in a short period. nih.govwikipedia.org This approach is essential for modern drug discovery and materials science.

Future efforts will focus on refining HTS methodologies:

Direct-to-Biology HTS (D2B-HTC): This platform combines rapid synthesis in microplates with immediate biological screening, accelerating the design-make-test cycle. semanticscholar.org A recent study demonstrated the use of D2B-HTC to synthesize and screen over 1000 photoreactive covalent fragments, quickly identifying several hits. semanticscholar.org

Fragment-Based Screening: This technique involves screening smaller, fragment-sized molecules that can be later optimized into more potent leads. nih.gov A focused library of fragment-sized thiazoles was recently profiled in a cascade of assays to evaluate their potential and liabilities in screening campaigns. nih.gov

Phenotypic Screening: Screening compounds against whole organisms, such as Mycobacterium tuberculosis, can identify molecules that work through novel mechanisms, providing starting points for new therapeutic strategies. nih.gov

These screening technologies will be crucial for exploring the biological potential of libraries derived from this compound.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the in silico design and optimization of new chemical entities. springernature.comnih.gov These computational tools can predict the properties and biological activities of molecules before they are ever synthesized, saving significant time and resources. nih.gov

The application of AI in the context of thiazole derivatives involves:

Quantitative Structure-Activity Relationship (QSAR) Models: ML algorithms are used to build QSAR models that correlate the chemical structures of thiazole derivatives with their biological activities. nih.govresearchgate.net These models can then predict the activity of new, untested compounds.

Generative Models: Deep learning architectures, such as recurrent neural networks (RNNs), can learn the underlying patterns in large datasets of known molecules to generate novel chemical structures with desired properties. nih.gov

Virtual Screening: AI can be used to screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target, prioritizing them for synthesis and testing. scite.ai

By integrating AI and ML into the design workflow, researchers can more effectively navigate the vast chemical space to discover novel and potent derivatives of this compound. springernature.com

Q & A

Basic: What are the standard synthetic routes for methyl 2-fluoro-1,3-thiazole-5-carboxylate?

Answer:
The synthesis typically involves cyclocondensation of a β-keto ester with a thioamide derivative. For example, Hantzsch thiazole synthesis can be adapted by reacting a fluorinated β-keto ester with a thioamide precursor under reflux in a polar aprotic solvent (e.g., DMF or THF). Post-synthesis, purification via column chromatography (using ethyl acetate/hexane gradients) is recommended to isolate the product. Structural analogs, such as 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, have been synthesized via similar cyclization strategies followed by esterification .

Advanced: How can reaction conditions be optimized to suppress byproduct formation during synthesis?

Answer:
Byproduct formation (e.g., regioisomers or oxidation products) can be minimized by:

  • Temperature control : Lowering reaction temperatures (e.g., 60–80°C) to reduce side reactions like over-fluorination.
  • Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclization.
  • Solvent choice : Polar solvents (e.g., acetonitrile) improve solubility of intermediates, reducing aggregation-related side reactions.
    For instance, in the synthesis of thiazole-triazole acetamide derivatives, optimizing solvent polarity and catalyst loadings reduced byproduct yields by >20% .

Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : The fluorine atom at position 2 causes distinct splitting patterns (e.g., coupling constants ~15–20 Hz for adjacent protons). The methyl ester group appears as a singlet at ~3.8–4.0 ppm.
  • X-ray crystallography : Resolves the planar thiazole ring and fluorine substitution geometry. For example, analogs like ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate were structurally confirmed via single-crystal diffraction .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~190–200 Da).

Advanced: How does the electron-withdrawing fluoro substituent influence the thiazole ring’s reactivity?

Answer:
The 2-fluoro group increases the electrophilicity of the thiazole ring, making it more susceptible to nucleophilic attack at positions 4 and 5. Computational studies (e.g., DFT calculations) on similar compounds, such as 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde, show that electron-withdrawing groups lower the LUMO energy, enhancing reactivity in cross-coupling reactions . Experimental validation via comparative kinetic studies (e.g., Suzuki-Miyaura coupling) can quantify rate enhancements.

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Moisture sensitivity : The ester group is prone to hydrolysis; store under inert gas (N₂/Ar) in airtight containers.
  • Light sensitivity : Protect from UV light to prevent photodegradation of the thiazole ring.
  • Temperature : Store at –20°C for long-term stability. Analogous compounds, like benzyl 2-chloro-4-trifluoromethyl-1,3-thiazole-5-carboxylate, degrade rapidly above 25°C .

Advanced: How can conflicting literature data on the compound’s melting point or spectral data be resolved?

Answer:
Discrepancies often arise from impurities or polymorphic forms. To resolve:

Reproduce synthesis : Follow reported protocols exactly, noting solvent purity and drying methods.

DSC/TGA analysis : Determine melting points via differential scanning calorimetry to identify polymorphs.

Cross-validate spectroscopy : Compare ¹⁹F NMR chemical shifts (sensitive to electronic environment) with structurally characterized analogs, such as 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (mp 237–238°C) .

Advanced: What strategies enable regioselective functionalization of the thiazole ring?

Answer:

  • Directed ortho-metalation : Use a directing group (e.g., ester) to install substituents at position 4.
  • Cross-coupling : Suzuki-Miyaura coupling at position 5 is favored due to electron-deficient character. For example, trifluoromethyl-substituted thiazoles undergo Pd-mediated coupling with aryl boronic acids .
  • Electrophilic substitution : Nitration or halogenation at position 4 can be achieved using HNO₃/AcOH or NBS, respectively, under controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.